molecular formula C10H7F2NO B11900933 2-(Difluoromethyl)-5-hydroxyquinoline

2-(Difluoromethyl)-5-hydroxyquinoline

Cat. No.: B11900933
M. Wt: 195.16 g/mol
InChI Key: DQOWDZAIPHMPIW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-hydroxyquinoline is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluoromethyl group and a hydroxy group on the quinoline ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-hydroxyquinoline may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-hydroxyquinoline can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and physical properties .

Scientific Research Applications

2-(Difluoromethyl)-5-hydroxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxy group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-hydroxyquinoline
  • 2-(Chloromethyl)-5-hydroxyquinoline
  • 2-(Methyl)-5-hydroxyquinoline

Uniqueness

2-(Difluoromethyl)-5-hydroxyquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications where these properties are desirable .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2-(difluoromethyl)quinolin-5-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)8-5-4-6-7(13-8)2-1-3-9(6)14/h1-5,10,14H

InChI Key

DQOWDZAIPHMPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)F)C(=C1)O

Origin of Product

United States

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